molecular formula C8H9ClN4 B7907232 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7907232
M. Wt: 196.64 g/mol
InChI Key: IZBQAMBUCKAVJS-UHFFFAOYSA-N
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Description

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Preparation Methods

The synthesis of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound can be confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray analysis .

Chemical Reactions Analysis

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution. The compound contains two reactive chlorine atoms, one in the 4 position of the pyrimidine ring and another in the chloromethyl group. Common reagents used in these reactions include amines, which can lead to the formation of disubstituted products . The major products formed from these reactions are typically 4,6-disubstituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as anti-inflammatory, antiproliferative, and antifungal agents . Additionally, the compound’s unique structure makes it a valuable target for studying structure-activity relationships and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can interfere with various biological processes by mimicking the structure of natural purines. This interference can lead to the inhibition of key enzymes and receptors involved in inflammation, cell proliferation, and fungal growth . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds within the pyrazolo[3,4-d]pyrimidine class. Some of these similar compounds include 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-phenyl-4,6-disubstituted pyrazolo[3,4-d]pyrimidines . What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBQAMBUCKAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=NC(=N1)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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